3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C18H16O6S and its molecular weight is 360.38. The purity is usually 95%.
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Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Selective hydrolysis of methanesulfonate esters, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, can be applied in organic synthesis processes to selectively remove methanesulfonate esters without affecting other ester types. This process allows for precise control over chemical reactions, enhancing the purity and yield of desired products (Chan, Cox, & Sinclair, 2008).
Synthesis and Characterization of Self-Assemblies
Diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, showcasing the utility of sulfonate-phosphonate ligands in creating complex molecular structures. These self-assemblies have potential applications in material science and catalysis due to their unique structural properties (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Spectroscopic Characterization of Ligands
The spectroscopic characterization of compounds such as this compound provides insight into their potential as bidentate and tridentate ligands. These studies are crucial for understanding the chemical behavior and applications of these molecules in coordination chemistry (Mason et al., 2003).
Microwave-assisted Synthesis
Microwave-assisted synthesis utilizing methanesulfonic acid catalysis offers an efficient method for preparing compounds related to this compound. This technique reduces reaction times and energy consumption, providing a greener alternative to traditional synthesis methods (Qi et al., 2014).
Antibacterial Effects and Derivatives Synthesis
Research into the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with this compound, has shown promising antibacterial activity. This suggests potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-17(12-4-6-13(22-2)7-5-12)18(19)15-9-8-14(10-16(15)23-11)24-25(3,20)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYELPHPOAMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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